Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Catalog No.
S903115
CAS No.
124082-19-5
M.F
C10H13Cl2NO2
M. Wt
250.119
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydroc...

CAS Number

124082-19-5

Product Name

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.119

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H

InChI Key

CKHLTQXMMBPPQU-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Synonyms

Methyl 3-(p-chlorophenyl)-beta-alaninate HCl

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃Cl₂NO₂ and a CAS number of 124082-19-5. It appears as a white solid and has a melting point range of 127-129 °C . This compound is characterized by the presence of an amino group and a chlorophenyl moiety, which contribute to its unique chemical properties.

Synthesis and characterization:

MAP hydrochloride is a synthetic compound, and research has been conducted on its synthesis and characterization. Studies have reported methods for its preparation using various starting materials and reaction conditions.[1] Additionally, research has been conducted on its characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential biological activities:

  • Enzyme inhibition: Studies have investigated the potential of MAP hydrochloride to inhibit certain enzymes, such as cathepsin K, an enzyme involved in bone resorption. [] However, more research is needed to confirm these findings and understand the mechanism of action.
  • Antimicrobial activity: Some studies have reported that MAP hydrochloride exhibits antimicrobial activity against certain bacterial and fungal strains. [] However, these studies are limited, and further research is needed to determine the extent and mechanism of this activity.
Typical for amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Acid-Base Reactions: The compound can react with acids to form salts, which is relevant for its hydrochloride form.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Several synthetic routes have been explored for the preparation of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride:

  • Alkylation of Amines: Starting from 4-chlorobenzylamine, alkylation with methyl acrylate can yield the desired product.
  • Reductive Amination: This method involves the reaction of an appropriate ketone with ammonia or an amine in the presence of reducing agents.
  • Esterification: The reaction of a carboxylic acid with methanol in the presence of a catalyst can produce the ester form, followed by amination.

Each method has its own advantages in terms of yield and purity.

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Research: Used in studies investigating the structure-activity relationship of similar compounds.
  • Chemical Manufacturing: As a building block for more complex organic molecules.

Interaction studies involving methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are crucial for understanding its pharmacological potential. Preliminary studies suggest interactions with:

  • Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors, which could influence mood disorders.
  • Enzymatic Pathways: Investigation into its role as a substrate or inhibitor in metabolic pathways is ongoing.

Further detailed studies are required to elucidate these interactions comprehensively.

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-amino-3-(4-chlorophenyl)propanoateContains an amino group and chlorophenylSpecific melting point range (127-129 °C)
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoateStereoisomer of the aboveDifferent optical activity
Methyl 2-amino-2-(4-chlorophenyl)propanoateSimilar chlorophenyl groupDifferent position of amino group
Methyl 3-amino-2-(4-fluorophenyl)propanoateFluorinated instead of chlorinatedVariation in halogen substituent

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is distinguished by its specific functional groups and their positions, which influence its reactivity and biological properties compared to these similar compounds.

Dates

Modify: 2023-08-15

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